molecular formula C26H24N4O4 B14094126 3-(2-hydroxy-3,5-dimethylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

3-(2-hydroxy-3,5-dimethylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B14094126
M. Wt: 456.5 g/mol
InChI Key: SDFUACCIJIHVQN-UHFFFAOYSA-N
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Description

3-(2-hydroxy-3,5-dimethylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyrrolo[3,4-c]pyrazole core, which is known for its potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxy-3,5-dimethylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one typically involves multi-step organic reactions. The starting materials often include substituted phenols, pyridine derivatives, and pyrazole precursors. Common synthetic routes may involve:

    Condensation Reactions: Combining phenolic compounds with aldehydes or ketones under acidic or basic conditions.

    Cyclization Reactions: Formation of the pyrrolo[3,4-c]pyrazole ring through intramolecular cyclization.

    Functional Group Modifications: Introduction of hydroxyl and methoxy groups through selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes for large-scale synthesis. This includes:

    Catalysis: Use of catalysts to increase reaction efficiency and yield.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

    Automation: Implementation of automated systems for continuous production and monitoring.

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxy-3,5-dimethylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.

    Substitution: Replacement of functional groups with other substituents under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds with pyrrolo[3,4-c]pyrazole cores have shown potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. This compound may be investigated for similar activities.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its structural features suggest possible applications in drug discovery, particularly for targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 3-(2-hydroxy-3,5-dimethylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one would depend on its specific biological target. Generally, compounds with similar structures can interact with proteins, enzymes, or receptors, leading to modulation of their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-hydroxyphenyl)-4-(4-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
  • 3-(2-hydroxy-3,5-dimethylphenyl)-4-(4-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Uniqueness

The uniqueness of 3-(2-hydroxy-3,5-dimethylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C26H24N4O4

Molecular Weight

456.5 g/mol

IUPAC Name

3-(2-hydroxy-3,5-dimethylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(pyridin-3-ylmethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C26H24N4O4/c1-14-9-15(2)25(32)18(10-14)22-21-23(29-28-22)26(33)30(13-16-5-4-8-27-12-16)24(21)17-6-7-19(31)20(11-17)34-3/h4-12,24,31-32H,13H2,1-3H3,(H,28,29)

InChI Key

SDFUACCIJIHVQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C2=NNC3=C2C(N(C3=O)CC4=CN=CC=C4)C5=CC(=C(C=C5)O)OC)O)C

Origin of Product

United States

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